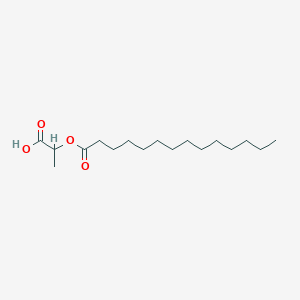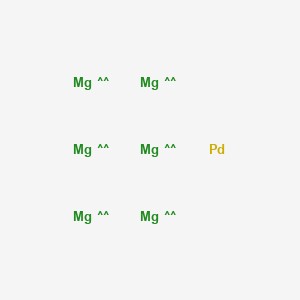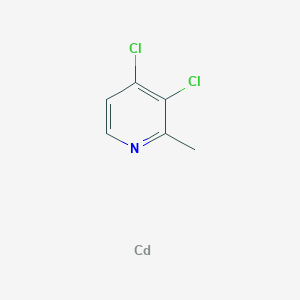
Cadmium;3,4-dichloro-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium;3,4-dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2NCd. It is a cadmium complex with 3,4-dichloro-2-methylpyridine as the ligand.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cadmium;3,4-dichloro-2-methylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-methylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-methylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 3,4-dichloro-2-methylpyridine, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反应分析
Types of Reactions
Cadmium;3,4-dichloro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state cadmium complexes.
Substitution: The 3,4-dichloro-2-methylpyridine ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
科学研究应用
Cadmium;3,4-dichloro-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of Cadmium;3,4-dichloro-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
相似化合物的比较
Similar Compounds
Cadmium;3,4-dichloro-2-methylpyridine: Unique due to its specific ligand and cadmium complexation.
Cadmium;2,4-dichloro-3-methylpyridine: Similar structure but different positional isomers.
Cadmium;3,5-dichloro-2-methylpyridine: Another isomer with different chemical properties
Uniqueness
This compound is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
13842-15-4 |
|---|---|
分子式 |
C6H5CdCl2N |
分子量 |
274.43 g/mol |
IUPAC 名称 |
cadmium;3,4-dichloro-2-methylpyridine |
InChI |
InChI=1S/C6H5Cl2N.Cd/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3; |
InChI 键 |
FYHIJUIUARFYGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1Cl)Cl.[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



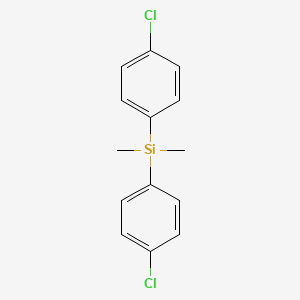
![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
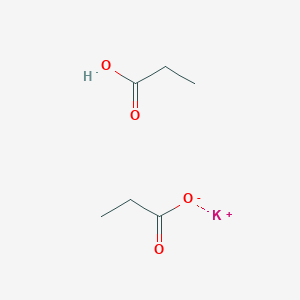

![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)
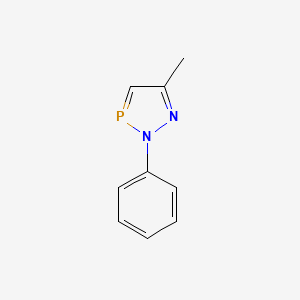

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
